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Introduction
Crustacean Cardioactive Peptide (CCAP) is a highly conserved, nine-amino-acid cyclic

neuropeptide that plays a pivotal role in orchestrating a wide array of physiological and

behavioral processes in crustaceans and other arthropods. Initially identified for its potent

cardioacceleratory effects, CCAP has since been revealed to be a master regulator with

diverse endocrine functions, influencing everything from molting and reproduction to

metabolism and immune response. This technical guide provides an in-depth exploration of the

endocrine functions of CCAP, detailing its signaling pathways, quantitative physiological effects,

and the experimental methodologies used to elucidate its roles. This document is intended to

serve as a comprehensive resource for researchers, scientists, and drug development

professionals seeking to understand and potentially modulate CCAP signaling.

Core Endocrine Functions of CCAP
CCAP functions as both a circulating neurohormone and a locally released neuromodulator,

exerting its influence on a variety of target tissues. Its primary endocrine roles are summarized

below.

Regulation of Ecdysis (Molting)
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CCAP is a critical component of the neuroendocrine cascade that governs the complex process

of ecdysis. During the molting cycle, the concentration of CCAP in the hemolymph dramatically

increases, with reports of 30-fold to over 100-fold rises in species like the crab Carcinus

maenas and the crayfish Orconectes limosus, respectively[1][2]. This surge in CCAP is

essential for the successful shedding of the old exoskeleton. Knockdown of the CCAP receptor

has been shown to disrupt ecdysis, leading to mortality[3]. The peptide is involved in triggering

the stereotyped ecdysis motor programs.

Cardiovascular Regulation
As its name suggests, CCAP has profound effects on the cardiovascular system. It acts as a

potent cardioaccelerator, increasing both the frequency and force of heart contractions

(chronotropic and inotropic effects)[4][5][6]. This action is crucial for increasing hemolymph

circulation during physiologically demanding periods such as ecdysis and stress responses.

The cardioacceleratory effects are dose-dependent, with a threshold for action observed at

concentrations as low as 10-10 M in some species[7].

Modulation of Reproduction
CCAP is also implicated in the regulation of reproductive processes. It has been shown to

stimulate contractions of the oviducts in a dose-dependent manner, suggesting a role in

oviposition[8]. The sensitivity of the oviducts to CCAP can vary with the reproductive stage of

the animal[8].

Metabolic and Digestive Control
CCAP contributes to the regulation of metabolism and digestion. In some insects, it has been

shown to upregulate digestive enzymes and modulate gut motility[9][10]. For instance, in the

cockroach Periplaneta americana, CCAP stimulates the activity of alpha-amylase in the

midgut[11]. It also modulates the pyloric rhythm of the stomatogastric ganglion, which controls

the passage of food through the gut[9][10].

Immune Response
Emerging evidence suggests a role for CCAP in the crustacean immune system. Studies have

shown that CCAP can modulate the expression of immune-related genes in the
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hepatopancreas, a key immune organ in crustaceans. This suggests that CCAP may be

involved in coordinating the physiological response to pathogens[3].

Quantitative Data on CCAP Functions
The physiological effects of CCAP are concentration-dependent. The following tables

summarize key quantitative data from various studies.
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Species
Physiological
Response

CCAP
Concentration
/ Dose

Observed
Effect

Reference

Carcinus

maenas (Shore

Crab)

Hemolymph

Concentration

during Ecdysis

Intermolt vs.

Ecdysis
~30-fold increase [1][2]

Orconectes

limosus

(Crayfish)

Hemolymph

Concentration

during Ecdysis

Intermolt vs.

Ecdysis

>100-fold

increase (~11

pmol/mL)

[1][2]

Tenebrio molitor

(Mealworm

Beetle)

Heart Rate >10-7 M
Dose-dependent

increase
[12]

Locusta

migratoria

(Migratory

Locust)

Oviduct

Contraction
Dose-dependent

Increased basal

tonus, frequency,

and amplitude

[8]

Cancer borealis

(Jonah Crab)
Pyloric Rhythm ~10-10 M

Threshold for

action
[7]

Drosophila

melanogaster

(Fruit Fly)

Heart Rate (in

vitro, larvae)
Not specified

52% increase in

basal rate
[1]

Drosophila

melanogaster

(Fruit Fly)

Heart Rate (in

vitro, pupae)
Not specified

25% increase in

basal rate
[1]

Drosophila

melanogaster

(Fruit Fly)

Heart Rate (in

vitro, adults)
Not specified

35% increase in

basal rate
[1]
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Receptor Species Cell Line EC50 Value Reference

CCAPR
Drosophila

melanogaster
CHO cells 5.4 x 10-10 M [13]

RhoprCCAPR
Rhodnius

prolixus
Not specified 12 nM [14]

Schgr-CCAPR-1
Schistocerca

gregaria

CHO-WTA11

cells
3.65 nM [2]

Schgr-CCAPR-2
Schistocerca

gregaria

CHO-WTA11

cells
0.32 nM [2]

Schgr-CCAPR-3
Schistocerca

gregaria

CHO-WTA11

cells
0.59 nM [2]

CCAP Signaling Pathway
CCAP exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the

surface of target cells[3][13]. The activation of the CCAP receptor initiates an intracellular

signaling cascade that typically involves the modulation of second messengers, primarily cyclic

AMP (cAMP) and intracellular calcium (Ca2+)[15]. The specific G-protein subtype (Gαs, Gαi/o,

or Gαq/11) that couples to the CCAP receptor can determine the downstream cellular

response[14][16][17][18][19][20].
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Caption: Generalized CCAP signaling pathway.

Experimental Protocols
A variety of experimental techniques are employed to study the endocrine functions of CCAP.

Below are detailed methodologies for some of the key experiments.

Quantification of CCAP by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the identification and quantification of

neuropeptides like CCAP from biological samples[8][12][15][16][21][22][23][24][25].
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1. Hemolymph/Tissue Collection
- Collect from crustacean.
- Immediately place on ice.

2. Neuropeptide Extraction
- Homogenize in acidified methanol.

- Centrifuge to pellet debris.

3. Solid-Phase Extraction (SPE)
- Use C18 column to desalt and concentrate peptides.

4. LC-MS/MS Analysis
- Separate peptides by liquid chromatography.

- Detect and fragment peptides by mass spectrometry.

5. Data Analysis
- Identify CCAP based on mass and fragmentation pattern.

- Quantify using isotopic labeling or label-free methods.

Click to download full resolution via product page

Caption: Workflow for CCAP quantification by mass spectrometry.

Protocol:

Sample Collection: Collect hemolymph or dissect target tissues (e.g., pericardial organs,

thoracic ganglia) from crustaceans and immediately freeze in liquid nitrogen or place on dry

ice to prevent degradation.

Extraction:

Homogenize the tissue in an extraction solution (e.g., 90% methanol, 9% glacial acetic

acid, 1% water).

Sonicate the homogenate on ice.
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Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

Collect the supernatant containing the peptides.

Solid-Phase Extraction (SPE) for Desalting and Concentration:

Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1%

trifluoroacetic acid (TFA) in water.

Load the supernatant onto the cartridge.

Wash the cartridge with 0.1% TFA to remove salts and other hydrophilic impurities.

Elute the peptides with a solution of acetonitrile in 0.1% TFA.

Dry the eluted sample in a vacuum centrifuge.

LC-MS/MS Analysis:

Reconstitute the dried peptide extract in a suitable solvent (e.g., 0.1% formic acid in

water).

Inject the sample into a liquid chromatography system coupled to a mass spectrometer

(e.g., Orbitrap or Q-TOF).

Separate the peptides using a C18 reverse-phase column with a gradient of acetonitrile in

0.1% formic acid.

Acquire mass spectra in a data-dependent or data-independent manner to obtain both

precursor ion masses and fragmentation patterns.

Data Analysis:

Use database search software (e.g., PEAKS, MaxQuant) to identify peptides by matching

the experimental fragmentation spectra to theoretical spectra from a sequence database

containing the CCAP sequence[8].
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For quantification, either compare the peak intensities of CCAP across different samples

(label-free quantification) or use stable isotope-labeled internal standards for absolute

quantification[8][16][25].

RNA Interference (RNAi) for Functional Analysis
RNAi is a powerful technique to study the function of CCAP and its receptor by specifically

knocking down their gene expression[11][13][26][27][28].

1. dsRNA Synthesis
- Amplify a ~400-600 bp fragment of the CCAP or CCAPR gene with T7 promoters.

- In vitro transcribe to produce dsRNA.

2. dsRNA Injection
- Inject a specific concentration of dsRNA into the crustacean.

3. Gene Knockdown Verification
- After a set time, dissect tissues and perform qPCR to confirm reduced mRNA levels.

4. Phenotypic Analysis
- Observe the effects of gene knockdown on the physiological process of interest (e.g., ecdysis, heart rate).

Click to download full resolution via product page

Caption: Workflow for RNAi-mediated knockdown of CCAP/CCAPR.

Protocol:

dsRNA Synthesis:

Design primers with T7 promoter sequences to amplify a 400-600 bp region of the target

gene (CCAP or its receptor).

Perform PCR using cDNA from the target crustacean as a template.
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Use a commercial in vitro transcription kit (e.g., MEGAscript™ RNAi Kit) to synthesize

sense and antisense RNA strands from the PCR product[11][28].

Anneal the sense and antisense strands to form dsRNA.

Purify and quantify the dsRNA.

Injection:

Inject a defined amount of dsRNA (e.g., 1-5 µg) into the hemocoel of the crustacean. A

control group should be injected with a non-specific dsRNA (e.g., from GFP).

Verification of Knockdown:

At various time points post-injection, dissect relevant tissues.

Extract total RNA and synthesize cDNA.

Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of the target

gene relative to a reference gene to confirm knockdown.

Phenotypic Analysis:

Monitor the experimental animals for changes in the physiological process under

investigation. For example, observe for molting success and timing, or measure heart rate

using appropriate methods.

In Situ Hybridization for Localization of CCAP Receptor
mRNA
In situ hybridization is used to visualize the location of CCAP receptor mRNA within tissues,

providing insights into the sites of CCAP action[5][29][30][31][32][33][34].

Protocol:

Probe Synthesis:

Linearize a plasmid containing the cDNA of the CCAP receptor.
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Use in vitro transcription to synthesize a digoxigenin (DIG)-labeled antisense RNA probe.

A sense probe should also be synthesized as a negative control.

Tissue Preparation:

Dissect the tissues of interest and fix them in 4% paraformaldehyde.

Cryoprotect the tissues in sucrose solutions of increasing concentrations.

Embed the tissues in an appropriate medium (e.g., OCT) and prepare cryosections.

Hybridization:

Treat the tissue sections with proteinase K to improve probe accessibility.

Pre-hybridize the sections in hybridization buffer.

Hybridize the sections with the DIG-labeled probe overnight at an appropriate temperature

(e.g., 65°C).

Washing and Detection:

Wash the sections under stringent conditions to remove unbound probe.

Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline

phosphatase).

Add a chromogenic substrate (e.g., NBT/BCIP) that will be converted by the enzyme into a

colored precipitate, revealing the location of the mRNA.

Imaging:

Mount the slides and visualize the signal using a microscope.

CCAP Receptor Agonists and Antagonists
The development of specific agonists and antagonists for the CCAP receptor is of great interest

for both basic research and potential applications in aquaculture and pest control. While the
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field is still developing, some progress has been made in identifying and synthesizing

compounds that interact with the CCAP receptor.

Agonists: Synthetic CCAP and its analogs are the primary agonists used in research to

mimic the effects of the endogenous peptide. The synthesis of CCAP analogs with modified

amino acid sequences can help in structure-activity relationship studies to identify the key

residues for receptor binding and activation[18][28][33][35][36][37].

Antagonists: The identification of specific antagonists for the CCAP receptor has been more

challenging. However, the general principles of receptor pharmacology suggest that peptide

and non-peptide antagonists could be developed[6][36][38][39]. The screening of small

molecule libraries against the CCAP receptor expressed in a heterologous system is a

potential strategy for discovering novel antagonists.

Conclusion
Crustacean Cardioactive Peptide is a pleiotropic endocrine factor that plays a crucial role in

the life of crustaceans. Its involvement in vital processes such as ecdysis, cardiovascular

function, and reproduction makes its signaling pathway an attractive target for basic research

and for the development of novel strategies for crustacean aquaculture and pest management.

This technical guide provides a comprehensive overview of the current knowledge on the

endocrine functions of CCAP, with a focus on quantitative data and detailed experimental

protocols to aid researchers in this exciting field. Further research into the specifics of CCAP

signaling and the development of potent and selective receptor agonists and antagonists will

undoubtedly open new avenues for understanding and manipulating crustacean physiology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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